molecular formula C16H12F3N5O B7158689 N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B7158689
M. Wt: 347.29 g/mol
InChI Key: ZVVCNMVZZKVEEC-UHFFFAOYSA-N
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Description

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound that features a unique combination of imidazole and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O/c17-16(18,19)12-2-1-5-21-14(12)15(25)23-9-11-3-4-13(22-8-11)24-7-6-20-10-24/h1-8,10H,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVCNMVZZKVEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NCC2=CN=C(C=C2)N3C=CN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol consistently yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole and pyridine rings allow it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(trifluoromethyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for further research and development.

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